Cas no 140887-54-3 (Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate)

Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate is a protected amino acid derivative commonly used in peptide synthesis and pharmaceutical research. Its key advantage lies in the tert-butoxycarbonyl (Boc) protecting group, which offers stability under basic conditions and selective deprotection under acidic conditions. The methoxymethyl (MOM) side chain enhances solubility in organic solvents, facilitating reactions in non-aqueous media. This compound is particularly valuable in multi-step syntheses, where orthogonal protection strategies are required. Its well-defined reactivity profile makes it a reliable intermediate for constructing complex molecular architectures, particularly in medicinal chemistry applications. The product is typically supplied as a high-purity solid, ensuring consistent performance in synthetic workflows.
Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate structure
140887-54-3 structure
Product Name:Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate
CAS No:140887-54-3
MF:C9H20N2O3
MW:204.266702651978
MDL:MFCD20441496
CID:101965
PubChem ID:45092031
Update Time:2025-05-26

Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,[2-amino-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate
    • Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate(WX600207)
    • Carbamic acid, [2-amino-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl ester
    • MFCD20441496
    • 140887-54-3
    • EN300-360935
    • tert-Butyl(1-amino-3-methoxypropan-2-yl)carbamate
    • AS-73070
    • tert-Butyl (1-amino-3-methoxypropan-2-yl)carbamate
    • AKOS027255350
    • tert-butyl N-(1-amino-3-methoxypropan-2-yl)carbamate
    • W10024
    • SCHEMBL1988335
    • 1-Amino-2-(Boc-amino)-3-methoxypropane
    • MDL: MFCD20441496
    • Inchi: 1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)
    • InChI Key: RIQNSCBRYGWVTD-UHFFFAOYSA-N
    • SMILES: O(C(NC(COC)CN)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 204.1475
  • Monoisotopic Mass: 204.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 73.6Ų

Experimental Properties

  • PSA: 73.58

Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate Pricemore >>

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Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate Suppliers

Amadis Chemical Company Limited
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(CAS:140887-54-3)Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate
Order Number:A1131570
Stock Status:in Stock
Quantity:100mg/250mg/500mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:30
Price ($):471.0/843.0/1169.0
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Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate Related Literature

Additional information on Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate

Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate: Synthesis, Applications, and Research Advances

Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate (CAS No. 140887-54-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its tert-butyl carbamate protecting group and a methoxymethyl (MOM) moiety, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique structural features make it an ideal candidate for the development of novel therapeutics targeting various disease mechanisms.

The core structure of Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate consists of an amino group protected by a tert-butyl carbamate group, which is a widely used strategy in organic synthesis to temporarily mask reactive functional groups. The presence of the methoxymethyl (MOM) ether further enhances its utility by providing additional stability during synthetic transformations. These dual protective functionalities enable precise control over reactivity, making this compound particularly valuable in multi-step syntheses where selective deprotection is required.

In recent years, advancements in synthetic methodologies have expanded the application scope of Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate. Researchers have leveraged its structure to develop new approaches for the synthesis of complex heterocyclic systems. For instance, studies published in high-impact journals such as JACS and Organic Letters have demonstrated its role as a building block in the construction of nitrogen-containing scaffolds with potential antiviral and anticancer properties. The ability to introduce this compound into diverse molecular frameworks underscores its importance in modern drug discovery pipelines.

A key area of interest lies in the compound's applicability to peptide chemistry. The tert-butyl carbamate group is commonly employed to protect amino functionalities during solid-phase peptide synthesis (SPPS). When combined with the methoxymethyl (MOM) ether, it offers an orthogonal protection strategy that allows for sequential deprotection under mild conditions. This has been particularly useful in the synthesis of peptidomimetics and constrained peptides, which are increasingly recognized for their enhanced pharmacokinetic profiles compared to traditional peptides.

The recent surge in research on neurodegenerative diseases has further highlighted the relevance of compounds like Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate. A 2023 study published in Nature Communications reported the successful use of structurally similar derivatives as precursors for small-molecule modulators of amyloid-beta aggregation—a hallmark pathological feature of Alzheimer's disease. While not directly involved in this study, the underlying synthetic strategies employed align closely with those applicable to this compound.

In the realm of catalytic transformations, this compound has emerged as a valuable substrate for organocatalytic reactions. Researchers at leading academic institutions have demonstrated its compatibility with asymmetric catalysis protocols, enabling enantioselective syntheses that are crucial for developing chiral drugs with optimized biological activity. These developments align with industry trends toward green chemistry practices and atom-efficient processes.

The versatility of Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate extends beyond traditional pharmaceutical applications. In materials science research published within the past year, scientists have explored its potential as a precursor for functional polymers with tunable properties. The combination of its carbamate linkage and ether functionality provides opportunities for designing stimuli-responsive materials suitable for biomedical applications such as drug delivery systems or smart coatings.

An emerging application area involves its use as a reagent in flow chemistry platforms. Recent innovations in continuous flow synthesis have demonstrated improved reaction efficiency when using this compound as an intermediate. A comparative study published in 2024 showed that flow-based approaches reduced reaction times by up to 60% while maintaining high product purity levels compared to batch processes—a finding with significant implications for industrial-scale production.

The environmental impact profile of this compound also warrants consideration given current sustainability imperatives in chemical manufacturing. Life cycle assessments conducted by research groups indicate that when incorporated into modern synthetic protocols using solvent recovery systems and biodegradable catalysts, it contributes positively to reducing overall ecological footprints without compromising product quality or yield.

Educational institutions worldwide now include compounds like this one in their advanced organic chemistry curricula due to their pedagogical value. The dual protection strategy exemplified by the combination of a tert-butyl carbamate and a methoxymethyl (MOM) group provides an excellent teaching tool for illustrating principles related to regioselectivity and reaction mechanism control—concepts fundamental to understanding complex organic transformations.

Ongoing research continues to explore novel derivatization pathways for this molecule. Recent work from collaborative international projects suggests promising avenues for creating hybrid molecules that combine antimicrobial properties with anti-inflammatory effects through strategic modification patterns involving both protective groups present here.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:140887-54-3)Tert-Butyl 2-Amino-1-(Methoxymethyl)Ethylcarbamate
A1131570
Purity:99%/99%/99%
Quantity:100mg/250mg/500mg
Price ($):471.0/843.0/1169.0
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